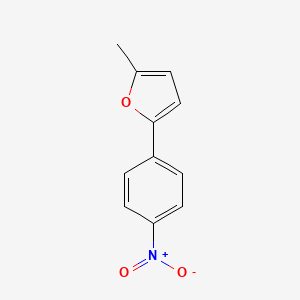
2-Methyl-5-(4-nitrophenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(4-nitrophenyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound features a methyl group at the second position and a nitrophenyl group at the fifth position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4-nitrophenyl)furan typically involves the reaction of 4-nitrobenzaldehyde with 2-methylfuran in the presence of a catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of palladium(II) acetate as a catalyst, potassium carbonate as a base, and a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(4-nitrophenyl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can undergo hydrogenation to form a tetrahydrofuran derivative.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
Tetrahydrofuran Derivatives: Formed by hydrogenation of the furan ring.
Substituted Furans: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-Methyl-5-(4-nitrophenyl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-nitrophenyl)furan involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit iron acquisition in bacteria, which is essential for their survival and virulence. The compound may also interact with other cellular pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Another furan derivative with similar structural features but different functional groups.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated derivative with potential antimicrobial properties.
Uniqueness: 2-Methyl-5-(4-nitrophenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-methyl-5-(4-nitrophenyl)furan |
InChI |
InChI=1S/C11H9NO3/c1-8-2-7-11(15-8)9-3-5-10(6-4-9)12(13)14/h2-7H,1H3 |
InChI Key |
ISBHZHQARAFLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


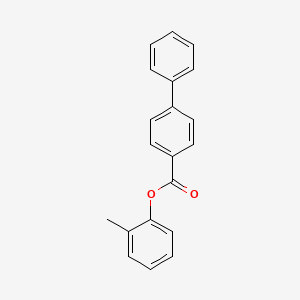
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
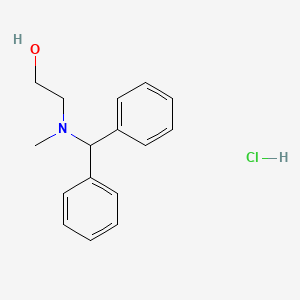

![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
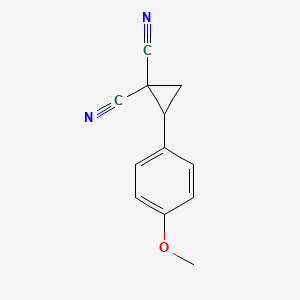
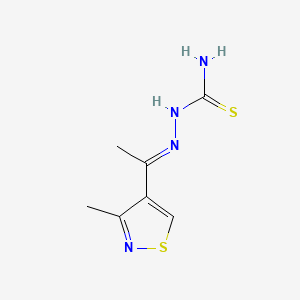
![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
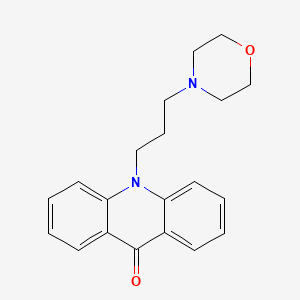
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
